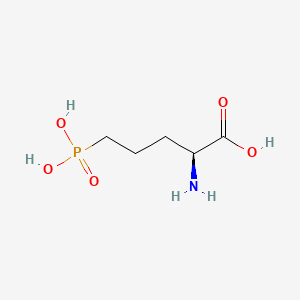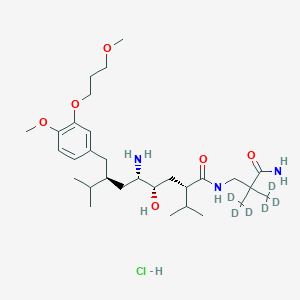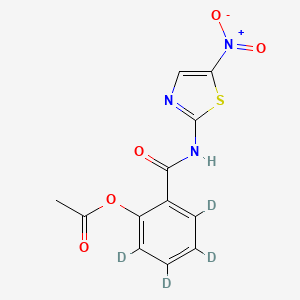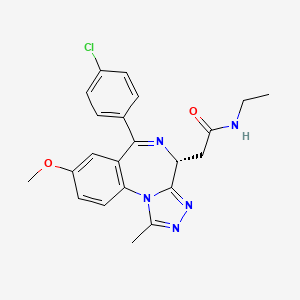
L-AP5
Overview
Description
Mechanism of Action
Target of Action
L-AP5 primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors are a type of ionotropic glutamate receptor in the brain and are crucial for controlling synaptic plasticity and memory function .
Mode of Action
As an NMDA antagonist, this compound competitively inhibits the ligand (glutamate) binding site of NMDA receptors . It is more potent than its isomer D-AP5 at depressing synaptic responses at amino acid-induced and synaptic excitation of neurons .
Biochemical Pathways
This compound plays a significant role in the biochemical pathway of long-term potentiation (LTP) in the hippocampus . LTP is a long-lasting enhancement in signal transmission between two neurons that results from their simultaneous stimulation. It is one of the major cellular mechanisms that underlies learning and memory.
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy can be influenced by its concentration and the environment in which it is administered .
Result of Action
The action of this compound results in the depression of synaptic responses and the inhibition of certain neuronal activities . This can have significant effects on processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when steady backgrounds are used to saturate rod photoreceptors, the b-wave responses show increased long-wavelength sensitivity. Responses on a rod saturating background are blocked by adding this compound .
Biochemical Analysis
Biochemical Properties
The role of (S)-2-amino-5-phosphonopentanoic acid in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes. The nature of these interactions is largely dependent on the specific molecular structure of (S)-2-amino-5-phosphonopentanoic acid, which allows it to bind to and influence the function of other molecules .
Cellular Effects
(S)-2-amino-5-phosphonopentanoic acid exerts a range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of (S)-2-amino-5-phosphonopentanoic acid on cells are dependent on the concentration of the compound and the specific cellular context.
Molecular Mechanism
The mechanism of action of (S)-2-amino-5-phosphonopentanoic acid at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms through which (S)-2-amino-5-phosphonopentanoic acid exerts its effects are complex and multifaceted, involving a range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-amino-5-phosphonopentanoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-2-amino-5-phosphonopentanoic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-2-amino-5-phosphonopentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
(S)-2-amino-5-phosphonopentanoic acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-2-amino-5-phosphonopentanoic acid can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Amino-5-phosphonovaleric acid can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of phosphonic acid derivatives and amino acid precursors. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of L-2-Amino-5-phosphonovaleric acid involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields. This may include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: L-2-Amino-5-phosphonovaleric acid primarily undergoes substitution reactions due to the presence of amino and phosphonic acid functional groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving L-2-Amino-5-phosphonovaleric acid include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products: The major products formed from the reactions of L-2-Amino-5-phosphonovaleric acid depend on the specific reagents and conditions used. These products can include various substituted derivatives that retain the core structure of the compound .
Scientific Research Applications
L-2-Amino-5-phosphonovaleric acid is widely used in scientific research due to its ability to selectively inhibit NMDA receptors. This makes it a valuable tool in studying synaptic plasticity, learning, and memory processes in the brain. It is also used in research related to neurological diseases, where NMDA receptor dysfunction is implicated .
In addition to its use in neuroscience, L-2-Amino-5-phosphonovaleric acid is employed in studies involving retinal function and visual processing. It has been shown to preferentially block cone signals in the retina, providing insights into the mechanisms of visual perception .
Comparison with Similar Compounds
L-2-Amino-5-phosphonovaleric acid is often compared with other NMDA receptor antagonists, such as D-2-Amino-5-phosphonovaleric acid (D-AP5) and D,L-2-Amino-7-phosphonoheptanoate (D,L-AP7). While all these compounds inhibit NMDA receptors, L-2-Amino-5-phosphonovaleric acid is unique in its stereochemistry and specific binding properties .
Similar Compounds:- D-2-Amino-5-phosphonovaleric acid (D-AP5)
- D,L-2-Amino-7-phosphonoheptanoate (D,L-AP7)
- 3-2-Carboxypiperidin-4-yl)propyl-1-phosphonate (CPPP)
- 3-2-Carboxy-piperidin-4-yl)methyl-1-phosphonate (CPPM)
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications in research.
Properties
IUPAC Name |
(2S)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-67-7 | |
| Record name | L-2-Amino-5-phosphopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-2-Amino-5-phosphonovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)



![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)





![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)


